N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a 5,6-dihydro-1,4-dioxine carboxamide substituent.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9(19)18-3-2-10-11(6-16)15(23-13(10)7-18)17-14(20)12-8-21-4-5-22-12/h8H,2-5,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXQCZJEMOOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are the JNK2 and JNK3 kinases. These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of these kinases.
Biochemical Pathways
The compound’s interaction with JNK2 and JNK3 kinases affects the JNK signaling pathway. This pathway is involved in various cellular processes, including inflammation, differentiation, cell growth, and apoptosis.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 478.6 g/mol. Its structure includes a thieno[2,3-c]pyridine moiety which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 941941-58-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of appropriate precursors under controlled conditions to yield the desired product. Advanced purification techniques such as chromatography are often utilized to ensure high purity levels.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, compounds related to the thieno[2,3-c]pyridine structure have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 50 µM against E. coli .
Antifungal Activity
In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity. A study highlighted that related compounds were more potent against Candida albicans compared to traditional antifungal agents like miconazole . This suggests a broad spectrum of antimicrobial activity.
The mechanisms by which this compound exerts its biological effects are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Binding : It may interact with specific receptors or proteins in microbial cells, altering their function.
Case Study 1: Antibacterial Evaluation
In vitro studies assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated significant zones of inhibition for several derivatives compared to standard antibiotics .
Case Study 2: Antifungal Efficacy
A comparative study evaluated the antifungal activity of the compound against Candida albicans and other fungal pathogens. The results showed that certain derivatives had lower MIC values than established antifungal treatments .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways (e.g., the PI3K/Akt pathway) .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Various derivatives have been tested for their effectiveness against resistant strains of bacteria and fungi .
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Polymer Synthesis
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) derivatives are utilized in the synthesis of advanced polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Nanomaterials
The compound is also being explored for its potential in nanotechnology. It can serve as a precursor for the synthesis of nanoparticles that exhibit catalytic properties or enhanced electrical conductivity. These nanoparticles have applications in sensors and electronic devices .
Case Study 1: Anticancer Research
A recent clinical trial evaluated a derivative of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) in patients with metastatic breast cancer. The study found that patients treated with this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy. The trial highlighted the compound's potential as a novel therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the molecular structure enhanced activity against these pathogens by up to 50%, suggesting pathways for developing new antibiotics .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against resistant pathogens | |
| Neuroprotective agents | Reduces oxidative stress | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Nanomaterials | Catalytic properties |
Comparison with Similar Compounds
Key Observations :
- The target compound’s dioxine-carboxamide group distinguishes it from ’s chloroacetamide analog, likely altering solubility and target binding .
- Compounds 11a/b () share cyano and ketone functionalities but lack the dioxine ring, which may reduce oxidative stability compared to the target .
- CS-0309467 () incorporates a dihydrobenzodioxin moiety but uses a pyridine-amine scaffold, suggesting divergent synthetic pathways and bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can experimental design reduce trial-and-error approaches?
Answer:
The compound’s fused thienopyridine and dihydrodioxine moieties suggest a multi-step synthesis involving cyclization, acetylation, and carboxamide coupling. To optimize yield and purity:
- Statistical Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can isolate critical factors affecting the final cyclization step .
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
